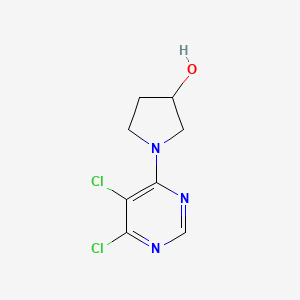
1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms and a pyrrolidinol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the reaction of 5,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 1-(5,6-Dichloro-4-pyrimidinyl)-3-pyrrolidinone.
Reduction: Formation of 1-(4-pyrimidinyl)-3-pyrrolidinol.
Substitution: Formation of 1-(5,6-Dichloro-4-pyrimidinyl)-3-pyrrolidinyl derivatives.
Scientific Research Applications
1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(5,6-Dichloro-4-pyrimidinyl)ethanone
- 1-(6-chloro-3-pyridinyl)-1-ethanone
- 2-(4-Pyridinyl)ethanethiol hydrochloride
Uniqueness: 1-(5,6-Dichloropyrimidin-4-yl)pyrrolidin-3-ol is unique due to the presence of both the pyrimidine ring and the pyrrolidinol group, which confer specific chemical and biological properties
Properties
CAS No. |
1823331-09-4 |
|---|---|
Molecular Formula |
C8H9Cl2N3O |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
1-(5,6-dichloropyrimidin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-7(10)11-4-12-8(6)13-2-1-5(14)3-13/h4-5,14H,1-3H2 |
InChI Key |
FBIWNKQFSGXNEV-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2=C(C(=NC=N2)Cl)Cl |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















